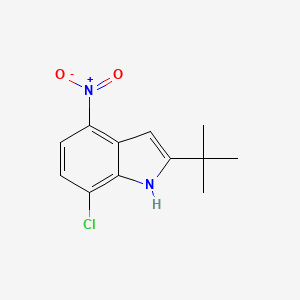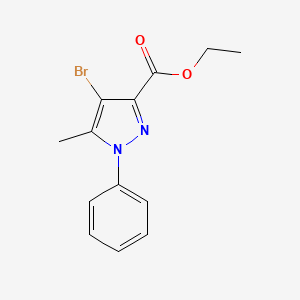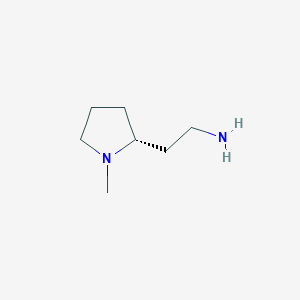
3,5-Dibromo-2-chloro-6-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dibromo-2-chloro-6-methylpyridine (3,5-DBCMP) is an organic compound belonging to the class of pyridines. It is a colorless liquid with a pungent odor and is soluble in many organic solvents. It has been used in the synthesis of a variety of organic compounds and in the study of biochemical and physiological effects. 3,5-DBCMP has been studied for its potential applications in the pharmaceutical, agricultural, and environmental fields.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Purification
- Purification Methods : 3,5-Dibromo-2-chloro-6-methylpyridine, as a halogenated pyridine derivative, can be involved in purification processes similar to those of its analogs. For instance, 2-Chloro-5-trichloromethylpyridine, a related compound, undergoes purification using extraction, distillation, and column chromatography, achieving over 99% purity (Su Li, 2005).
Reactivity and Synthesis
- Halogen Atom Reactivity : The reactivity of halogen atoms, particularly in positions similar to those in this compound, has been studied. For example, in 3,5-dibromo- and 3,5-dichloro-2,4-dihydroxypyridine, halogen atoms at position 3 are replaced by hydrogen under certain conditions, which can be crucial for synthesizing derivatives of this compound (H. J. Hertog et al., 2010).
Spectroscopic Analysis
- Vibrational and Electronic Structure Studies : The molecular structures of halogenated pyridines, including compounds similar to this compound, have been analyzed using techniques like FTIR and FT-Raman spectroscopy. Such studies provide insights into the vibrational wavenumbers, electronic properties, and molecular electrostatic potentials of these compounds (V. Arjunan et al., 2012).
Structural Studies
- Crystal Structure Analysis : Investigations into the crystal structures of related halogenated pyridines can shed light on the potential structural characteristics of this compound. For example, studies on compounds like 2-bromo-4-chloro-6-[(4-methylpyridin-2-ylimino)methyl]phenol provide valuable information on crystallography relevant to similar halogenated pyridines (Wang et al., 2008).
Safety and Hazards
Mecanismo De Acción
Mode of Action
The exact mode of action of 3,5-Dibromo-2-chloro-6-methylpyridine is currently unknown due to the lack of specific studies on this compound . Pyridine derivatives are known to interact with their targets in a variety of ways, often acting as inhibitors or activators. The specific interactions of this compound would depend on its primary targets, which are yet to be identified.
Pharmacokinetics
It is suggested that the compound has high gastrointestinal absorption and is bbb permeant . It is also suggested to be a CYP1A2 inhibitor . These properties could impact the bioavailability of the compound, influencing its efficacy and potential side effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . For instance, it is recommended to use this compound only in well-ventilated areas or outdoors . This suggests that the compound may have volatile properties and could potentially be affected by environmental conditions such as temperature and humidity.
Propiedades
IUPAC Name |
3,5-dibromo-2-chloro-6-methylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2ClN/c1-3-4(7)2-5(8)6(9)10-3/h2H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYZAQZJMQIXSLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1Br)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70650314 |
Source


|
| Record name | 3,5-Dibromo-2-chloro-6-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000018-58-5 |
Source


|
| Record name | 3,5-Dibromo-2-chloro-6-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 1-[2-(methylsulphonyl)-4-nitrophenyl]piperidine-4-carboxylate](/img/structure/B1328675.png)

![1-[4-(Ethylsulfonyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1328679.png)

![4-[2-Fluoro-4-(methylsulphonyl)phenoxy]aniline](/img/structure/B1328681.png)
![3-[4-Fluoro-2-(methylsulphonyl)phenoxy]benzoic acid](/img/structure/B1328683.png)

![1-{[2-(2-Ethoxyphenyl)-5-methyl-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid](/img/structure/B1328689.png)
![1-{[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid](/img/structure/B1328694.png)

